(r)-1-(3-Cyclopropoxyphenyl)ethanamine

Medicinal Chemistry Drug Metabolism CNS Drug Design

(R)-1-(3-Cyclopropoxyphenyl)ethanamine (CAS 1198223-19-6) is a chiral phenethylamine derivative featuring a stereogenic α-methyl carbon and a 3-cyclopropoxy substituent on the phenyl ring. With a molecular formula of C11H15NO and molecular weight of 177.24 g/mol, it is categorized as a benzenemethanamine, 3-(cyclopropyloxy)-α-methyl-, (αR)- according to IUPAC nomenclature.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1198223-19-6
Cat. No. B1374295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-1-(3-Cyclopropoxyphenyl)ethanamine
CAS1198223-19-6
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2CC2)N
InChIInChI=1S/C11H15NO/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7-8,10H,5-6,12H2,1H3/t8-/m1/s1
InChIKeyMPWNUUBYWOKATJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Cyclopropoxyphenyl)ethanamine (CAS 1198223-19-6): A Chiral Phenethylamine Building Block for CNS & Inflammation Targets


(R)-1-(3-Cyclopropoxyphenyl)ethanamine (CAS 1198223-19-6) is a chiral phenethylamine derivative featuring a stereogenic α-methyl carbon and a 3-cyclopropoxy substituent on the phenyl ring. With a molecular formula of C11H15NO and molecular weight of 177.24 g/mol, it is categorized as a benzenemethanamine, 3-(cyclopropyloxy)-α-methyl-, (αR)- according to IUPAC nomenclature . This single-enantiomer compound is primarily utilized as a key synthetic intermediate in medicinal chemistry for the development of novel bioactive molecules targeting central nervous system (CNS) disorders and inflammatory pathways, where the cyclopropoxy group imparts distinct conformational and physicochemical properties .

Why Generic Substitution Fails for (R)-1-(3-Cyclopropoxyphenyl)ethanamine in Drug Discovery


Generic substitution—i.e., replacing (R)-1-(3-cyclopropoxyphenyl)ethanamine with a racemate, alternative alkoxy analog, or lower-purity batch—will introduce uncontrolled variables that compromise structure-activity relationship (SAR) reproducibility and candidate progression. The specific (R)-configuration of the α-methyl group, in combination with the 3-cyclopropoxy substituent, generates a unique pharmacophore geometry and electronic profile that directly influences target binding, metabolic stability, and off-target liability [1]. In drug discovery workflows, even minor variations in enantiomeric excess or alkoxy chain length can result in >10-fold shifts in potency, altered CYP-mediated clearance rates, and divergent in vivo pharmacokinetics—outcomes documented across multiple phenethylamine-based therapeutic programs [2].

Quantitative Differentiation: How (R)-1-(3-Cyclopropoxyphenyl)ethanamine Outperforms Analogs


Cyclopropoxy Substituent Reduces Metabolic Hydrolysis Rate vs. Linear Alkoxy Analogs

In analogous medicinal chemistry programs, the cyclopropoxy ether linkage demonstrates superior resistance to metabolic hydrolysis compared to linear alkoxy (methoxy, ethoxy, propoxy) substituents. This resistance is attributed to the steric shielding and ring strain of the cyclopropyl group, which impedes oxidative O-dealkylation by cytochrome P450 enzymes [1]. In head-to-head comparisons within PDE4 inhibitor series, compounds bearing a 3-cyclopropoxy-4-substituted phenyl motif retained >70% parent compound after 60-minute incubation with human liver microsomes, while corresponding methoxy and ethoxy analogs showed 40–55% remaining under identical conditions [2].

Medicinal Chemistry Drug Metabolism CNS Drug Design

Defined (R)-Enantiomer Specification Eliminates Chiral Uncertainty of Racemic Mixtures

This product is supplied as the single (R)-enantiomer with a standard purity specification of 95% (HPLC, NMR, GC verified), as documented by multiple independent suppliers including Bidepharm and AKSci . The racemic analog (CAS 1554661-13-0) is also commercially available but introduces chiral ambiguity: the (S)-enantiomer can exhibit divergent or even antagonistic biological activity at the same target. In KDM1A/LSD1 inhibitor programs, the enantiomeric pairs of cyclopropylamine derivatives showed >50-fold differences in IC50 values [1].

Chiral Synthesis Enantiomeric Purity SAR Reproducibility

3-Cyclopropoxy Substitution Provides Lipophilicity (LogP ~1.7) Balanced for CNS Penetration vs. Heavier Analogs

The predicted LogP (XLogP3) for the 3-cyclopropoxy-α-methylbenzenemethanamine scaffold is approximately 1.7 [1]. This falls within the optimal CNS drug space (LogP 1–3). Comparators: the 3-propoxy analog (C11H17NO, MW 179.26) has a reported LogP of 2.38 , exceeding the upper threshold for favorable CNS penetration and increasing the risk of hERG binding and plasma protein binding. The cyclopropoxy group thus provides a superior balance of lipophilicity and metabolic stability relative to both smaller (methoxy, LogP ~1.0) and larger (propoxy, LogP ~2.4) alkoxy chains.

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Permeability

Validated Batch-Level QC (HPLC, NMR, GC) Ensures Reproducible SAR vs. Uncertified Sources

Leading suppliers including Bidepharm provide batch-specific quality control documentation comprising NMR, HPLC, and GC analyses for (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS 1198223-19-6) . In contrast, many generic vendors offer only the racemic form or single-enantiomer products without verified ee determinations, which introduces significant batch-to-batch variability. AKSci additionally provides Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request, enabling procurement teams to verify identity, purity, and stereochemical integrity before committing to synthesis campaigns .

Quality Assurance Reproducibility Chemical Procurement

High-Impact Application Scenarios for (R)-1-(3-Cyclopropoxyphenyl)ethanamine in Drug Discovery


CNS Drug Candidate Optimization Requiring Balanced LogP and Metabolic Stability

Medicinal chemistry teams developing CNS-penetrant leads can employ (R)-1-(3-cyclopropoxyphenyl)ethanamine as a chiral amine building block whose XLogP3 of ~1.7 and moderate topological polar surface area (35.2 Ų) align with established BBB permeability guidelines [1]. The cyclopropoxy group confers resistance to CYP-mediated oxidative O-dealkylation, extending microsomal half-life relative to methoxy or ethoxy analogs [2]. This makes the compound particularly suitable for programs targeting GPCRs, ion channels, or neurotransmitter transporters where sustained brain exposure is critical for efficacy.

Synthesis of Enantiomerically Pure KDM1A/LSD1 Inhibitor Candidates

Building on the demonstrated SAR that 1-substituted cyclopropylamine derivatives act as irreversible KDM1A/LSD1 inhibitors with >50-fold enantiomeric potency differences [1], research groups can utilize the single (R)-enantiomer as a defined starting material for constructing novel histone demethylase inhibitors. Procurement of the pure (R)-form eliminates the need for chiral resolution post-synthesis, streamlining the medicinal chemistry workflow and ensuring that SAR interpretation is not confounded by the presence of the inactive or antagonistic (S)-enantiomer.

Chiral Ligand and Catalyst Development for Asymmetric Synthesis

The (R)-configured α-methylbenzylamine core, when coupled with the 3-cyclopropoxy substituent, provides a unique steric and electronic environment suitable for elaboration into chiral ligands and organocatalysts. The rigid cyclopropyl ring restricts conformational flexibility, potentially enhancing enantioselectivity in asymmetric transformations involving transition-metal catalysis [1]. The commercial availability of this single enantiomer with batch-level QC (HPLC, NMR, GC) ensures that catalyst performance remains reproducible across multiple synthesis campaigns.

PDE4 Inhibitor Fragment-Based Lead Discovery

The 3-cyclopropoxy-phenyl motif is a recognized pharmacophoric element in potent PDE4 inhibitors, with related compounds achieving sub-nanomolar IC50 values (0.25 nM) against the human PDE4 enzyme [1]. Researchers engaged in fragment-based drug discovery (FBDD) can use (R)-1-(3-cyclopropoxyphenyl)ethanamine as a fragment for elaboration or as a reference ligand in competitive binding assays, benefiting from its defined stereochemistry and validated purity to ensure assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-1-(3-Cyclopropoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.